molecular formula C21H20N6O2S3 B612221 Syntelin

Syntelin

Cat. No.: B612221
M. Wt: 484.6 g/mol
InChI Key: SPRISILOMIVCIR-UHFFFAOYSA-N
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Description

Syntelin is a chemical compound known for its selective inhibition of centromere-associated protein E (CENP-E), a mitotic kinesin motor protein. It has an IC50 value of 160 nM, indicating its potency in inhibiting CENP-E motility . This compound represents a novel class of CENP-E motor inhibitors and is distinct from other inhibitors like GSK923295 .

Mechanism of Action

Syntelin, also known as SMR000135992 or [(5-{[(4-amino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid, is a compound with significant biological activity. This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary target is the Centromere-associated protein E (CENP-E) . CENP-E is a mitotic kinesin, an essential protein that regulates metaphase chromosome alignment and central spindle assembly . It has been suggested that CENP-E plays a role in the progression of triple-negative breast cancer (TNBC) .

Mode of Action

This compound acts as a chemical inhibitor of CENP-E . It blocks the release of ADP and locks the CENP-E-microtubule interaction . This results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest . This means that this compound can halt the cell division process at the metaphase stage .

Biochemical Pathways

Its inhibition of cenp-e disrupts the normal cell cycle, particularly the transition from metaphase to anaphase during mitosis . This disruption can lead to cell death, particularly in cancer cells where rapid and uncontrolled cell division is a key characteristic.

Result of Action

This compound has been shown to inhibit cell proliferation and metastasis in TNBC . It appears to promote apoptosis (programmed cell death) rather than necrosis (cell death due to damage), which could have benefits for therapeutic applications .

Biochemical Analysis

Biochemical Properties

Syntelin interacts with CENP-E, a protein that plays a crucial role in metaphase chromosome alignment and central spindle assembly . By blocking the release of ADP and locking the CENP-E-microtubule interaction, this compound results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest .

Cellular Effects

This compound has been found to have significant effects on various types of cells, particularly cancer cells . For instance, it has been shown to inhibit triple-negative breast cancer cell proliferation and metastasis . This compound treatment results in a mitotic blockage, indicating that this compound blocks the metaphase-anaphase transition .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the function of CENP-E . It blocks the release of ADP and locks the interaction between CENP-E and microtubules . This results in syntelic attachment of sister kinetochores steadily linked to microtubules and subsequent mitotic arrest .

Temporal Effects in Laboratory Settings

It has been observed that this compound-treated cells remain in metaphase after 70 minutes, indicating that this compound blocks the metaphase-anaphase transition .

Metabolic Pathways

Given its interaction with CENP-E, it is likely involved in pathways related to cell division and mitosis .

Transport and Distribution

Given its interaction with CENP-E, it is likely that it is transported to sites where CENP-E is active .

Subcellular Localization

Given its interaction with CENP-E, it is likely localized to sites where CENP-E is active, such as the kinetochore during cell division .

Properties

IUPAC Name

2-[[5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S3/c22-18-17-13-8-4-5-9-14(13)32-19(17)24-20(23-18)30-10-15-25-26-21(31-11-16(28)29)27(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,28,29)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRISILOMIVCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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